Superior Potency and Kinetics as a Competitive Thioredoxin Reductase 1 (TrxR1) Substrate Compared to Gliotoxin and Chetomin
Chaetocin acts as a competitive substrate and inhibitor of TrxR1 with a significantly lower Michaelis constant (Km) than the enzyme's native substrate, thioredoxin (Trx). This results in potent attenuation of TrxR1-mediated ROS remediation. In direct comparison, Chaetocin inhibits TrxR1 more potently than the structurally related ETPs gliotoxin and chetomin [1].
| Evidence Dimension | TrxR1 substrate affinity (Km) and relative potency |
|---|---|
| Target Compound Data | Chaetocin Km = 4.6 ± 0.6 μM |
| Comparator Or Baseline | Native substrate Thioredoxin (Trx) Km = 104.7 ± 26 μM; Gliotoxin and Chetomin inhibit TrxR1 'albeit less potently than chaetocin' [1] |
| Quantified Difference | Chaetocin has a ~23-fold lower Km for TrxR1 compared to its native substrate Trx, indicating higher affinity. |
| Conditions | In vitro enzymatic assay using purified TrxR1 [1] |
Why This Matters
This quantifiable superiority in targeting the central redox regulatory enzyme TrxR1 provides a mechanistic basis for Chaetocin's potent and selective anticancer activity, distinguishing it from less potent ETP analogs.
- [1] Tibodeau, J. D., Benson, L. M., Isham, C. R., Owen, W. G., & Bible, K. C. (2009). The anticancer agent chaetocin is a competitive substrate and inhibitor of thioredoxin reductase. Antioxidants & Redox Signaling, 11(5), 1097-1106. View Source
